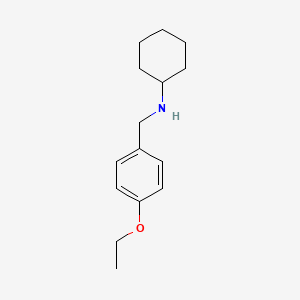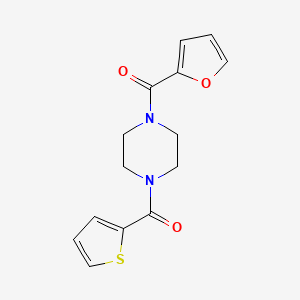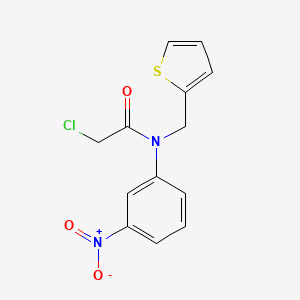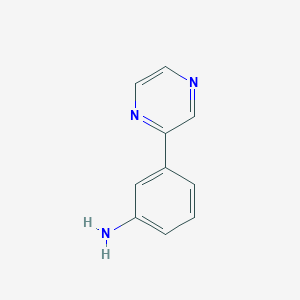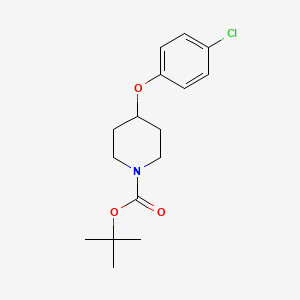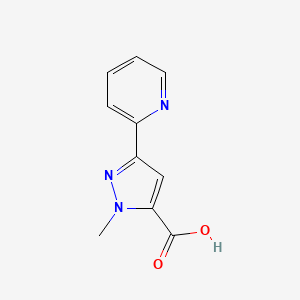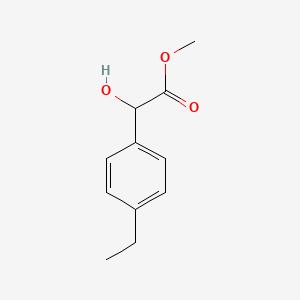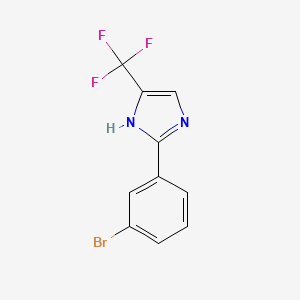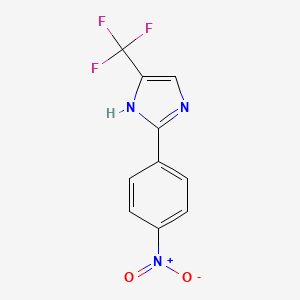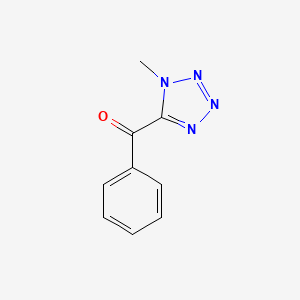
Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl-
Overview
Description
“Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl-” is a chemical compound with the molecular formula C9H8N4O . It is also known by its CAS Registry Number 33452-25-4 .
Molecular Structure Analysis
The molecular structure of “Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl-” consists of a phenyl group attached to a methanone group, which is further attached to a 1-methyl-1H-tetrazol-5-yl group .Physical And Chemical Properties Analysis
“Methanone, (1-methyl-1H-tetrazol-5-yl)phenyl-” has a molecular weight of 188.186 Da . The oxime derivative of this compound has a predicted boiling point of 423.8±28.0 °C, a predicted density of 1.38±0.1 g/cm3, and a predicted pKa of 9.14±0.28 .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques and Crystal Structures : Research efforts have been directed towards synthesizing derivatives of methanone and studying their crystal structures to understand their molecular configurations and potential applications. For instance, the synthesis and crystal structure of (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone have been characterized, providing insights into its molecular structure and potential chemical properties (Cao, Dong, Shen, & Dong, 2010). This research could pave the way for developing novel compounds with specific physical or chemical characteristics.
Biological Activities and Applications : Various studies focus on the biological activities of methanone derivatives, suggesting their potential use in developing herbicidal, insecticidal, and antimicrobial agents. For example, compounds with the methanone core have shown favorable herbicidal and insecticidal activities, indicating their potential application in agricultural sciences (Wang, Wu, Liu, Li, Song, & Li, 2015). Additionally, antimicrobial activities of methanone derivatives have been explored, showing that certain compounds exhibit good activity, comparable to standard drugs, suggesting their potential in medicinal chemistry (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Photophysical Properties : The synthesis of phenyl(1H-benzoimidazol-5-yl)methanone-based fluorescent monoazo disperse dyes introduces new materials with enhanced photostability and fluorescence properties. These materials could find applications in dyeing industries and photonic devices, showcasing the versatility of methanone derivatives in creating compounds with desirable optical characteristics (Jadhav, Shinde, & Sekar, 2018).
properties
IUPAC Name |
(1-methyltetrazol-5-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-13-9(10-11-12-13)8(14)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOFVBAIHWDCNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3126401.png)
